molecular formula C18H29NO2S B281160 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine

Cat. No.: B281160
M. Wt: 323.5 g/mol
InChI Key: DYRFGAPFICNVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine, also known as TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAP is a piperidine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine acts as a sodium channel blocker, inhibiting the influx of sodium ions into neurons and thereby reducing the transmission of pain signals. This compound has been shown to have a high affinity for the sodium channel, and its mechanism of action has been extensively studied in animal models.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models, and it has been suggested that it could be used as an alternative to currently available analgesic agents. This compound has also been shown to have anesthetic effects, and it has been suggested that it could be used as an alternative to currently available anesthetic agents. This compound has been shown to have a low toxicity profile in animal models, and it has been suggested that it could be a safer alternative to currently available analgesic and anesthetic agents.

Advantages and Limitations for Lab Experiments

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine has several advantages for use in lab experiments, including its potency, selectivity, and low toxicity profile. However, this compound has several limitations, including its cost, limited availability, and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for research on 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine, including its use as an analgesic and anesthetic agent, its potential use in the treatment of neuropathic pain, and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to optimize the synthesis and purification of this compound, and to investigate its potential side effects and interactions with other drugs. Overall, this compound has significant potential for use in the field of scientific research, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine can be synthesized through various methods, including the reaction of 5-tert-butyl-2,3-dimethylphenol with piperidine, followed by the reaction of the resulting product with methanesulfonyl chloride. Another method involves the reaction of 5-tert-butyl-2,3-dimethylphenol with piperidine, followed by the reaction of the resulting product with methanesulfonic acid. Both methods result in the formation of this compound, which can be purified through column chromatography.

Scientific Research Applications

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine has been studied for its potential therapeutic applications, including its use as an analgesic and anesthetic agent. This compound has been shown to have potent analgesic effects in animal models, and its mechanism of action has been extensively studied. This compound has also been shown to have anesthetic effects, and it has been suggested that it could be used as an alternative to currently available anesthetic agents.

Properties

Molecular Formula

C18H29NO2S

Molecular Weight

323.5 g/mol

IUPAC Name

1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C18H29NO2S/c1-13-7-9-19(10-8-13)22(20,21)17-12-16(18(4,5)6)11-14(2)15(17)3/h11-13H,7-10H2,1-6H3

InChI Key

DYRFGAPFICNVDY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2C)C)C(C)(C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)C(C)(C)C)C)C

Origin of Product

United States

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